molecular formula C13H20O3 B11949012 Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate CAS No. 81842-29-7

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate

Cat. No.: B11949012
CAS No.: 81842-29-7
M. Wt: 224.30 g/mol
InChI Key: UDVXXKZTSBGMEF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.303 g/mol . It is a derivative of cyclohexenone and is characterized by the presence of an ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 5-iodopentanoate with 4-oxocyclohex-2-en-1-yl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving catalysts and solvents that are easily recyclable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is utilized in numerous scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-methyl-3-cyclohexen-1-yl)pentanoate
  • Ethyl 5-(2-oxocycloheptyl)pentanoate
  • Ethyl 2-cyano-3-oxo-5-phenyl-4-pentenoate

Uniqueness

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is unique due to its specific structural features, such as the presence of both an ester and a cyclohexenone moiety. This combination allows for diverse reactivity and makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

81842-29-7

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate

InChI

InChI=1S/C13H20O3/c1-2-16-13(15)6-4-3-5-11-7-9-12(14)10-8-11/h7,9,11H,2-6,8,10H2,1H3

InChI Key

UDVXXKZTSBGMEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1CCC(=O)C=C1

Origin of Product

United States

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